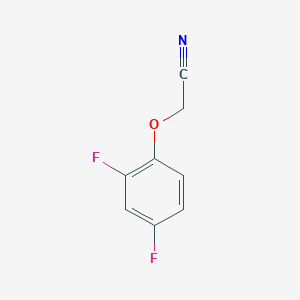

2-(2,4-Difluorophenoxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

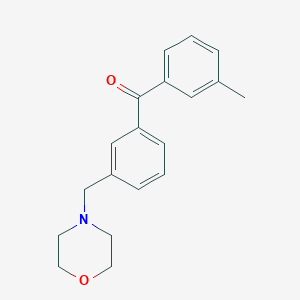

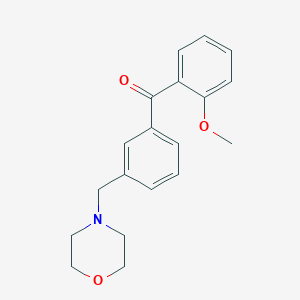

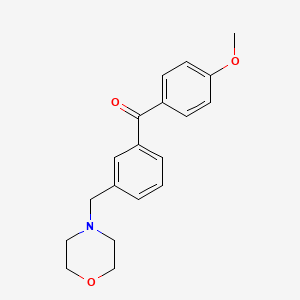

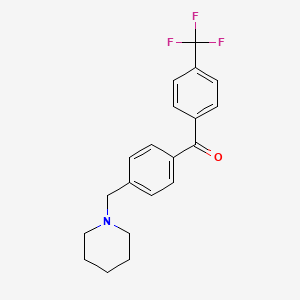

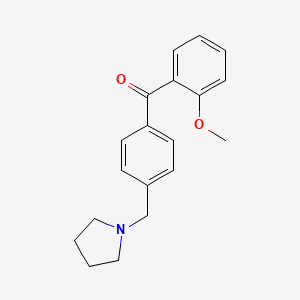

“2-(2,4-Difluorophenoxy)acetonitrile” is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrile group (-CN) attached to a two-carbon chain, which is further connected to a phenyl ring with two fluorine atoms at the 2 and 4 positions .

Scientific Research Applications

Polymorphism in Aminonitriles

- A study investigated the polymorphism of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile, revealing a kryptoracemate and three racemic polymorphs. This research highlights the conformational flexibility due to central single bonds in these molecules, offering insights into the structural dynamics of similar compounds (Laubenstein et al., 2016).

Chemical Synthesis and Fluorination

- The fluorination of 3,5-diarylisoxazoles using Selectfluor® was studied, indicating the solvent-dependent nature of the reaction and the unique trifluorination of the isoxazole nucleus as a side reaction. This research contributes to the understanding of fluorination mechanisms in different chemical environments (Stephens & Blake, 2004).

Fluorescent Probes and Binding Modes

- A rhodamine-azacrown derivative was studied for its ability to bind to Al3+ and Fe3+ in different solvents, revealing solvent-dependent binding modes. The study provides valuable data on the interaction mechanisms and fluorescence formation, useful for designing specific sensors and probes (Fang et al., 2014).

Environmental Analysis and Extraction Methods

- The development of a fast and efficient method for the determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in soil samples was described, utilizing modified extraction apparatus and HPLC-UV. This study is significant for environmental monitoring and analysis, providing a robust method for detecting herbicides in soil (Kashyap et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,4-difluorophenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCOFGRVHZLPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)